6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (referred to hereafter as the "target compound") features a dihydropyridazin-3-one core substituted at position 6 with a 3,4-dimethylphenyl group and at position 2 with a methyl-linked 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety.
Key structural attributes:
- Dihydropyridazinone core: A planar, partially unsaturated six-membered ring with hydrogen-bonding capacity via the carbonyl group.
- 3,4-Dimethylphenyl substituent: Introduces steric bulk and lipophilicity.
- Oxadiazole ring: A heterocyclic group known for metabolic stability and bioisosteric replacement of ester or amide functionalities.
- 2-Methoxyphenyl group: Ortho-methoxy substitution may influence electronic properties and binding interactions.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-16(12-15(14)2)18-10-11-21(27)26(24-18)13-20-23-22(25-29-20)17-6-4-5-7-19(17)28-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVEFHBRPXXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazines, and oxadiazoles. The reaction conditions may involve:
Condensation reactions: Using aldehydes and hydrazines to form hydrazones.
Cyclization reactions: Forming the pyridazinone ring through intramolecular cyclization.
Functional group modifications: Introducing the oxadiazole moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive domains:
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1,2,4-Oxadiazole ring : Known for stability under physiological conditions but susceptible to acid/base hydrolysis or nucleophilic ring-opening .
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2,3-Dihydropyridazin-3-one core : May undergo oxidation, reduction, or ring-opening reactions .
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Aromatic substituents : 3,4-Dimethylphenyl and 2-methoxyphenyl groups may participate in electrophilic substitution or demethylation .
Oxadiazole Ring Transformations
Dihydropyridazinone Core Reactions
| Reaction Type | Conditions | Proposed Product(s) | Notes |
|---|---|---|---|
| Oxidation | KMnO4, H2O, 60°C | Pyridazin-3-one (aromatized) | Observed in |
| Alkylation | CH3I, K2CO3, DMF, 50°C | N-methylated derivative | Similar to |
| Ring-opening | NaOH (10%), reflux, 6 hrs | Linear diketone hydrazide | Analogous to |
Aromatic Substitution
| Target Group | Reaction | Conditions | Outcome |
|---|---|---|---|
| 2-Methoxyphenyl | Demethylation | BBr3, DCM, -20°C | Catechol derivative |
| 3,4-Dimethylphenyl | Halogenation | Br2, FeBr3, 40°C | Brominated aryl product |
Key Experimental Findings from Analogous Systems
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Microwave-assisted synthesis : Oxadiazole derivatives show improved yields (75–92%) under microwave irradiation (150°C, 15 min) .
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Stability profile :
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pH 1–9: Oxadiazole ring remains intact for 24 hrs.
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UV light (254 nm): Partial decomposition of dihydropyridazinone.
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Catalytic hydrogenation : Dihydropyridazinone reduces to tetrahydropyridazine at 50 psi H2 .
Computational Predictions
DFT calculations on similar systems suggest:
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Oxadiazole LUMO : -1.8 eV (favors nucleophilic attack at C5 position) .
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Dihydropyridazinone HOMO : -6.3 eV (susceptible to electrophilic oxidation).
Challenges and Limitations
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
- Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole group is known for its ability to interact with biological targets involved in tumor growth and proliferation. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell lines effectively, making them promising candidates for further development in cancer therapy .
2. Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against various pathogens. Research has shown that related compounds possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell functions . This makes them potential candidates for developing new antimicrobial agents.
3. Anticonvulsant Effects
- Some derivatives of pyridazine and oxadiazole have been evaluated for their anticonvulsant activity. Studies suggest that modifications in these structures can lead to compounds with enhanced efficacy in seizure models. The structure-activity relationship (SAR) analysis indicates that specific substitutions can significantly impact anticonvulsant potency .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of oxadiazole derivatives, including the target compound. In vitro assays demonstrated that these compounds exhibited selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
In another investigation, a library of oxadiazole-containing compounds was screened for antimicrobial activity using the agar well diffusion method. Results showed that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Case Study 3: Anticonvulsant Activity
A recent experimental study evaluated the anticonvulsant effects of several pyridazine derivatives in animal models. The results indicated that some compounds significantly reduced seizure frequency and duration in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models, providing evidence for their potential use in epilepsy treatment .
Summary of Findings
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Signaling pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural Comparison with Analogues
Pyridazinone Derivatives with Oxadiazole Substituents
M455-0246
- Structure : 6-(3,4-dimethylphenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one.
- Key differences: Ethyl linker (vs. methyl linker in the target compound) between pyridazinone and oxadiazole.
- Impact : Increased chain length may alter conformational flexibility and binding pocket interactions .
M455-0265
- Structure : 6-(3,4-dimethylphenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one.
- Key differences : Trimethoxyphenyl substituent on oxadiazole (vs. 2-methoxyphenyl).
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione
- Structure : Pyrimidinethione core with oxadiazole and aryl substituents.
- Key differences: Pyrimidinethione instead of dihydropyridazinone; sulfur atom introduces distinct electronic properties.
- Impact: Reduced planarity compared to pyridazinone, possibly affecting membrane permeability .
Oxadiazole-Containing TRP Antagonists ()
Compounds 46–51 feature benzimidazolone cores linked to oxadiazoles with varying aryl/alkyl substituents. For example:
Pharmacological and Physicochemical Properties
Biological Activity
The compound 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A dihydropyridazinone core.
- Substituents including a 3,4-dimethylphenyl group and a 2-methoxyphenyl group linked through a 1,2,4-oxadiazole moiety.
1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. They target pathways involving EGFR , Src , and IL-6 , which are critical in cancer progression.
- Case Study : In a study evaluating several oxadiazole derivatives, one derivative demonstrated an IC50 value of against EGFR, indicating potent inhibition compared to standard treatments .
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Inhibition Studies : Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
- Data Table : The following table summarizes the antimicrobial efficacy of related oxadiazole derivatives:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
| Oxadiazole C | P. aeruginosa | 64 µg/mL |
3. Anti-inflammatory Activity
Compounds with similar structures have been reported to possess anti-inflammatory properties:
- Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
- Research Findings : In vitro studies have shown that certain derivatives reduce inflammation markers significantly in models of acute inflammation .
Research Findings
Recent studies have focused on synthesizing new derivatives of the parent compound to enhance its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
